molecular formula C16H13N3O2S B2750089 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034427-79-5

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2750089
CAS RN: 2034427-79-5
M. Wt: 311.36
InChI Key: XJALZDIZRXCCIK-UHFFFAOYSA-N
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Description

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

A study by Kumar et al. (2012) on the synthesis of pyrazoline derivatives, including compounds structurally similar to "(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone," showed that these compounds possess significant antimicrobial activity. The compounds were synthesized and evaluated against various bacterial and fungal strains, with some showing activity comparable to standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).

Synthesis of Novel Compounds

Research by Volpi et al. (2017) focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which were characterized for their optical properties. These compounds, related by their synthesis process and structural motifs to the chemical , demonstrated remarkable Stokes' shifts and tunable quantum yields, making them interesting for applications in luminescent materials (G. Volpi et al., 2017).

Anticonvulsant Agents

A study on the design and synthesis of triazinyl pyrrolidinyl methanone derivatives by Malik and Khan (2014) explored their application as sodium channel blockers and anticonvulsant agents. These compounds, through their mechanism of action evaluation, showed promising results in models of epileptic seizures, indicating potential for development as anticonvulsant drugs (S. Malik & S. Khan, 2014).

Benzisoxazole and Benzisothiazole Derivatives

The work by Anand et al. (2015) on the synthesis of benzisoxazole and benzisothiazole derivatives via a phenyliodine(III) diacetate-mediated approach presents a methodology relevant to the synthesis of complex heterocycles. This study illustrates the versatility of synthetic strategies that could be applied to the synthesis of compounds like "this compound" (D. Anand et al., 2015).

properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-16(19-7-6-14-12(9-19)8-17-21-14)13-10-22-15(18-13)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJALZDIZRXCCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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